molecular formula C4H6N4OS B1276453 N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide CAS No. 327059-94-9

N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide

Cat. No.: B1276453
CAS No.: 327059-94-9
M. Wt: 158.18 g/mol
InChI Key: SOXWDJNFKFONRS-UHFFFAOYSA-N
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Description

N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide is a heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its promising antibacterial properties and potential use in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide typically involves the reaction of N-chloroamidines with isothiocyanates. This method is advantageous due to its high product yields (up to 93%), scalability, and the absence of additive oxidizing agents or transition metal catalysts . The reaction conditions are mild, and the process is free of metal, catalyst, and iodine, involving oxidative S–N bond formation .

Industrial Production Methods: For industrial production, the synthesis can be scaled up using the same reaction conditions. The absence of transition metal catalysts and oxidizing agents makes the process environmentally friendly and cost-effective. The high yield and purity of the product make this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide involves its interaction with bacterial enzymes and proteins. The compound inhibits the synthesis of bacterial cell walls, leading to cell lysis and death. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall .

Comparison with Similar Compounds

  • 5-Amino-1,2,4-thiadiazole-2-thiol
  • 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester

Comparison: N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other thiadiazole derivatives, it exhibits superior antibacterial activity and lower cytotoxicity . Its ability to inhibit bacterial cell wall synthesis makes it a valuable compound in the development of new antibiotics.

Properties

IUPAC Name

N-(5-amino-1,2,4-thiadiazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-2(9)6-4-7-3(5)10-8-4/h1H3,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXWDJNFKFONRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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